![molecular formula C25H36N2O2 B14607478 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene CAS No. 60692-70-8](/img/structure/B14607478.png)
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene typically involves the following steps:
Nitration: The starting material, 4-(octyloxy)aniline, undergoes nitration to form 4-(octyloxy)nitrobenzene.
Reduction: The nitro group is reduced to an amino group, yielding 4-(octyloxy)aniline.
Azotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt reacts with 1-(2-Methylbutyl)benzene to form the desired azoxybenzene compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce azo or hydrazo derivatives.
Applications De Recherche Scientifique
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique optical or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene involves interactions with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in materials science or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzenes: Compounds with an azo group (-N=N-) instead of an azoxy group.
Nitrobenzenes: Compounds with a nitro group (-NO2) attached to the benzene ring.
Aniline Derivatives: Compounds with an amino group (-NH2) attached to the benzene ring.
Uniqueness
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is unique due to the presence of both an azoxy group and specific alkyl and alkoxy substituents
Propriétés
Numéro CAS |
60692-70-8 |
|---|---|
Formule moléculaire |
C25H36N2O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
[4-(2-methylbutyl)phenyl]imino-(4-octoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C25H36N2O2/c1-4-6-7-8-9-10-19-29-25-17-15-24(16-18-25)27(28)26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
Clé InChI |
HRHGOWJPHKWIPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CC(C)CC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
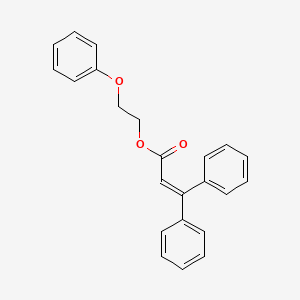
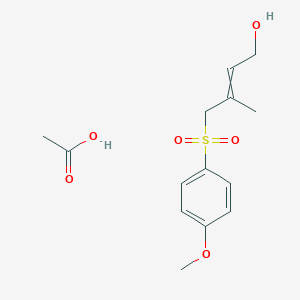
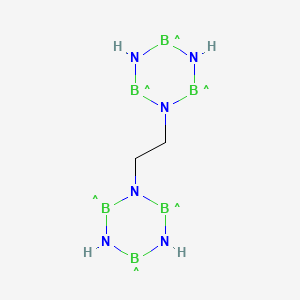
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
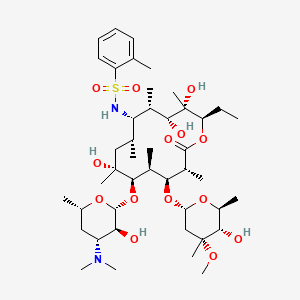
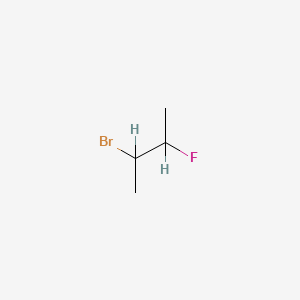
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


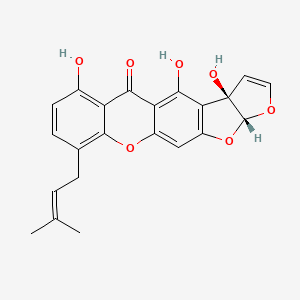
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
